Clorhidrato de 2-(2,3-difluorofenil)etan-1-amina

Descripción general

Descripción

2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 215797-69-6 . It has a molecular weight of 193.62 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

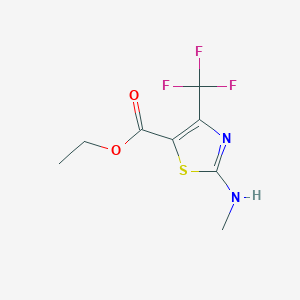

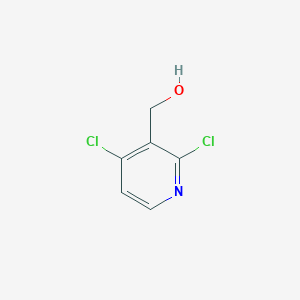

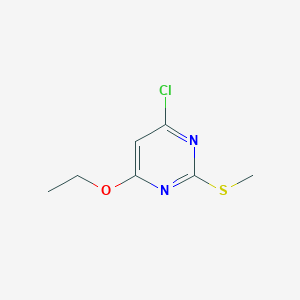

The IUPAC name for this compound is 2-(2,3-difluorophenyl)ethanamine hydrochloride . The InChI code is 1S/C8H9F2N.ClH/c9-7-3-1-2-6(4-5-11)8(7)10;/h1-3H,4-5,11H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 193.62 .Mecanismo De Acción

The mechanism of action of 2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride involves the inhibition of serotonin reuptake in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which results in an improvement in mood and a reduction in anxiety. Additionally, this compound has been found to activate the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.

Biochemical and Physiological Effects:

2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride has been found to produce various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and anxiety. Additionally, this compound has been found to reduce food intake and body weight in animal models, which suggests its potential use in the treatment of obesity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride in lab experiments include its high purity and stability, which make it a reliable compound for research purposes. Additionally, this compound has been extensively studied, which makes it easier to interpret the results of experiments. However, the limitations of using this compound in lab experiments include its potential toxicity, which may limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on 2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride. One potential direction is the development of new drugs based on this compound for the treatment of depression, anxiety, and obesity. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and body. Finally, research is needed to determine the potential side effects and toxicity of this compound, which will be important for its safe use in clinical settings.

Conclusion:

In conclusion, 2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research. Further research is needed to determine the potential clinical applications of this compound and its safety for use in humans.

Aplicaciones Científicas De Investigación

Farmacología

En farmacología, este compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Es particularmente valioso en el desarrollo de nuevos fármacos debido a su anillo fenilo fluorado, que puede alterar significativamente la actividad biológica de los fármacos resultantes .

Síntesis Orgánica

Como clorhidrato de amina, sirve como un intermedio importante en la síntesis orgánica. Su presencia en una estructura molecular puede introducir quiralidad, lo que lo hace útil para sintetizar compuestos enantioméricamente puros, que son cruciales para crear fármacos con efectos específicos deseados .

Química Medicinal

En química medicinal, el grupo difluorofenilo a menudo se incorpora a las moléculas para mejorar su estabilidad metabólica y permeabilidad de membrana. Esto puede conducir al desarrollo de fármacos con mejores perfiles farmacocinéticos .

Bioquímica

En la investigación bioquímica, este compuesto se puede utilizar para estudiar las interacciones enzima-sustrato, especialmente al diseñar inhibidores que pueden unirse a las enzimas con alta afinidad. Esto se debe a la capacidad del grupo difluorofenilo para participar en interacciones fuertes con residuos de aminoácidos en el sitio activo de las enzimas .

Ciencia de los Materiales

Las propiedades del compuesto lo hacen adecuado para la investigación en ciencia de los materiales, particularmente en el desarrollo de semiconductores orgánicos. Su estructura molecular podría ser un componente en la síntesis de materiales con propiedades electrónicas específicas .

Aplicaciones Industriales

Si bien las aplicaciones industriales específicas no se detallan en los resultados de la búsqueda, los compuestos como el clorhidrato de 2-(2,3-difluorofenil)etan-1-amina se utilizan a menudo en la industria química como intermedios en la síntesis de moléculas más complejas, que pueden utilizarse en diversos procesos de fabricación .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-(2,3-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-7-3-1-2-6(4-5-11)8(7)10;/h1-3H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOKBIKFTIFLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215797-69-6 | |

| Record name | 2-(2,3-Difluorophenyl)ethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215797-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-difluorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)